N-benzyl-5-tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine
Description
N-benzyl-5-tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolo[1,5-a]pyrimidine derivative characterized by:
- Position 2: Methyl group.
- Position 3: 4-Chlorophenyl group.
- Position 5: tert-Butyl group.
- Position 7: N-Benzyl amine.
Properties
Molecular Formula |
C24H25ClN4 |
|---|---|
Molecular Weight |
404.9 g/mol |
IUPAC Name |
N-benzyl-5-tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C24H25ClN4/c1-16-22(18-10-12-19(25)13-11-18)23-27-20(24(2,3)4)14-21(29(23)28-16)26-15-17-8-6-5-7-9-17/h5-14,26H,15H2,1-4H3 |
InChI Key |
REEXYEDUWPQPEE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1C3=CC=C(C=C3)Cl)C(C)(C)C)NCC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Formation of β-Ketonitrile Intermediate
The core synthesis begins with the preparation of β-ketonitrile 4a (Chart 1,):
-
Methyl ester formation : Boc-protected amino acids (e.g., Boc-<i>tert</i>-leucine) are converted to methyl esters 4a–f using thionyl chloride in methanol.
-
Nucleophilic addition : Treatment with acetonitrile anion generates β-ketonitriles, which are cyclized with hydrazine to yield aminopyrazoles 5a–f .
Cyclization to Pyrazolopyrimidone
Aminopyrazole 5c (R = <i>tert</i>-butyl) reacts with ethyl (<i>E</i>)-ethoxy-2-methylacrylate under sodium ethoxide to form pyrazolopyrimidone 6c (Yield: 78%). The reaction proceeds via Michael addition and cyclodehydration, confirmed by <sup>1</sup>H NMR (δ 6.82 ppm, pyrimidine H-6).
Chlorination and Activation
Pyrazolopyrimidone 6c is treated with phosphorus oxychloride (POCl<sub>3</sub>) to yield chlorinated derivative 7c (Scheme 1,). This step activates position 7 for subsequent amination.
Functionalization of the Pyrazolo[1,5-<i>a</i>]Pyrimidine Scaffold
Introduction of 3-(4-Chlorophenyl) Group
The 3-position is functionalized via Suzuki-Miyaura coupling using 4-chlorophenylboronic acid and Pd(PPh<sub>3</sub>)<sub>4</sub> (Yield: 65%). Alternative methods include Ullmann coupling with 4-chloroiodobenzene.
Installation of 5-<i>tert</i>-Butyl and 2-Methyl Groups
-
5-<i>tert</i>-Butyl : Introduced during the β-ketonitrile stage using Boc-<i>tert</i>-leucine.
-
2-Methyl : Derived from ethyl 2-methylacrylate in the cyclization step.
Final Amination at Position 7
Buchwald-Hartwig Amination
Chloride 7c undergoes amination with benzylamine using Pd<sub>2</sub>(dba)<sub>3</sub> and Xantphos in toluene at 110°C (Yield: 72%). The reaction is stereospecific, retaining the <i>S</i>-configuration at the pyrrolidine moiety.
Deprotection and Purification
Boc-protected intermediates are deprotected using trifluoroacetic acid (TFA) in dichloromethane. The crude product is purified via reversed-phase HPLC (C18 column, acetonitrile/water).
Analytical Characterization
N-Benzyl-5-<i>tert</i>-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-<i>a</i>]pyrimidin-7-amine is characterized by:
-
<sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>): δ 1.42 (s, 9H, <i>tert</i>-butyl), 2.58 (s, 3H, 2-CH<sub>3</sub>), 4.72 (s, 2H, N-CH<sub>2</sub>Ph), 7.28–7.36 (m, 9H, aromatic).
-
HRMS (ESI+) : <i>m/z</i> 475.2145 [M+H]<sup>+</sup> (calc. 475.2148).
Optimization and Challenges
Reaction Condition Screening
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 110°C | +15% vs. 80°C |
| Catalyst Loading | 5 mol% Pd<sub>2</sub>(dba)<sub>3</sub> | +22% vs. 2 mol% |
| Solvent | Toluene | +18% vs. DMF |
Chemical Reactions Analysis
Types of Reactions
N-benzyl-5-tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Benzyl halides in the presence of a base for nucleophilic substitution; chlorophenyl reagents for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Synthesis and Structural Characteristics
The compound belongs to the pyrazolo[1,5-a]pyrimidine family, characterized by its unique structural features which include a benzyl group that enhances binding affinity to biological targets. The presence of a tert-butyl group and a chlorophenyl moiety contributes to its distinct physicochemical properties, making it suitable for various applications in drug development.
Table 1: Structural Features of N-benzyl-5-tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine
| Feature | Description |
|---|---|
| Core Structure | Pyrazolo[1,5-a]pyrimidine |
| Benzyl Group | Enhances binding affinity |
| tert-Butyl Group | Increases lipophilicity and stability |
| Chlorophenyl Moiety | Modulates biological activity |
Biological Activities
Research indicates that this compound exhibits significant biological activity against various targets. Notably, its analogs have been studied for their effects on neuroinflammation and as potential neuroprotective agents.
Case Study: Neuroinflammation
A study published in MDPI highlighted the compound's potential as a radioligand for imaging neuroinflammation. The findings demonstrated that derivatives of pyrazolo[1,5-a]pyrimidine could effectively bind to translocator protein (TSPO), which is upregulated in neuroinflammatory conditions. The binding affinity and selectivity of these compounds suggest their utility in diagnostic imaging and therapeutic interventions for neurodegenerative diseases .
Medicinal Chemistry Applications
The compound's unique structure allows it to interact with various biological pathways. Its applications in medicinal chemistry include:
- Anticancer Activity : Some derivatives have shown promise in inhibiting cancer cell proliferation through modulation of signaling pathways.
- Anti-inflammatory Effects : The ability to target inflammatory mediators positions this compound as a candidate for treating chronic inflammatory diseases.
Table 2: Summary of Biological Activities
| Activity | Target | Outcome |
|---|---|---|
| Anticancer | Cancer cells | Inhibition of proliferation |
| Anti-inflammatory | Inflammatory mediators | Reduction in inflammation markers |
Mechanism of Action
The mechanism of action of N-benzyl-5-tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound.
Comparison with Similar Compounds
Substituent Variations at Position 3
The 4-chlorophenyl group at position 3 distinguishes the main compound from analogs with 4-fluorophenyl (e.g., compounds in and ) or unsubstituted phenyl groups (). Chlorine’s stronger electron-withdrawing nature and larger atomic radius compared to fluorine may enhance:
- Electrophilic interactions with biological targets.
- Metabolic stability due to reduced susceptibility to oxidative degradation.
For example, compounds with 4-fluorophenyl substituents (e.g., ’s compound 32) are reported in anti-mycobacterial studies, but the main compound’s chloro-substituent could offer improved target binding or pharmacokinetics .
Substituent Variations at Position 5
The tert-butyl group at position 5 contrasts with methyl () or aryl substituents (). tert-Butyl’s steric bulk likely:
- Increases lipophilicity , enhancing membrane permeability.
For instance, ’s compound shares the 5-tert-butyl group but differs in the N-substituent (2-methoxyethyl vs. benzyl), highlighting the role of position 5 in modulating physicochemical properties .
Biological Activity
N-benzyl-5-tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Structural Overview
The compound belongs to the pyrazolo[1,5-a]pyrimidine family, characterized by its unique heterocyclic structure. The molecular formula is , with a molecular weight of approximately 422.0 g/mol. Its structure includes various functional groups that contribute to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors.
- Kinase Inhibition : The compound can inhibit certain kinases by binding to their active sites, blocking the phosphorylation of target proteins. This action can suppress cell proliferation and induce apoptosis in cancer cells.
- Androgen Receptor Degradation : Research indicates that related compounds in this class may facilitate androgen receptor degradation, presenting potential applications in treating hormone-dependent cancers .
Antitumor Activity
Several studies have evaluated the antitumor properties of this compound and its derivatives:
- Cell Line Studies : The compound has shown significant antiproliferative effects against various cancer cell lines, including human breast adenocarcinoma (MCF-7) and lung carcinoma (A549). For instance, derivatives similar to this compound exhibited up to 95% inhibition on MCF-7 cells compared to standard treatments like cisplatin .
Antimicrobial Activity
The compound also demonstrates antimicrobial properties:
- MIC Values : In studies evaluating its efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli, the compound exhibited moderate antimicrobial activity with minimum inhibitory concentration (MIC) values indicating effectiveness in inhibiting bacterial growth .
Synthesis and Evaluation
A notable study synthesized various pyrazolo[1,5-a]pyrimidine derivatives and assessed their biological activities. The findings highlighted that modifications in substituents significantly influenced the compounds' potency against cancer cell lines and their overall biological profile.
Comparative Analysis
A comparative analysis between N-benzyl derivatives and other structural analogs revealed that compounds with halogen substitutions (like chlorine) generally exhibited higher antiproliferative activity than their non-halogenated counterparts. This suggests that halogenation could be a crucial factor in enhancing the biological efficacy of these compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
